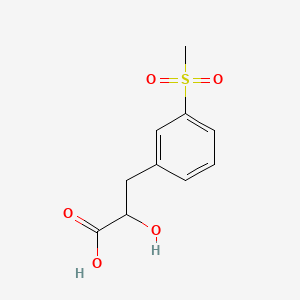
2-Hydroxy-3-(3-methanesulfonylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-methanesulfonylphenyl)propanoic acid: is a chemical compound with the molecular formula C9H11O4P . It belongs to the class of organophosphorus compounds and contains both a hydroxyl group and a phosphinyl group. The compound’s systematic name reflects its structure: a phenyl ring attached to a propanoic acid backbone, with a hydroxyl group and a phosphinyl group at specific positions .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of CEPPA involves several steps. One common route starts with the reaction of phenylphosphonic dichloride with 3-hydroxypropanoic acid lactic acid ). This reaction yields CEPPA along with hydrogen chloride as a byproduct. The overall reaction can be represented as follows:
Phosphonic dichloride+3-Hydroxypropanoic acid→CEPPA+HCl
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using suitable solvents such as chloroform or dichloromethane . Catalysts like triethylamine may be employed to facilitate the reaction.
Industrial Production: While CEPPA is not produced on a large scale, it serves as an important intermediate in the synthesis of other compounds. Its industrial production involves optimization of the synthetic route and purification steps.
Analyse Des Réactions Chimiques
CEPPA can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding a ketone.
Substitution: The phenyl ring can undergo substitution reactions, such as halogenation or nucleophilic substitution.
Reduction: Reduction of the phosphinyl group can lead to the corresponding phosphine.
Oxidation: Reagents like or are commonly used.
Substitution: Halogens (e.g., , ) or nucleophiles (e.g., ) can participate in substitution reactions.
Reduction: or can reduce the phosphinyl group.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the ketone form of CEPPA, while substitution results in various phenyl-substituted derivatives.
Applications De Recherche Scientifique
CEPPA finds applications in:
Chemistry: As a versatile building block for designing new phosphorus-containing compounds.
Biology: Studying phosphorus-based ligands and their interactions with metal ions.
Medicine: Investigating potential drug candidates targeting phosphinyl-containing enzymes.
Industry: Used in the synthesis of flame retardants and specialty chemicals.
Mécanisme D'action
The exact mechanism by which CEPPA exerts its effects depends on its specific application. It may act as a ligand, modulating enzyme activity or metal coordination. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
CEPPA stands out due to its unique combination of a phosphinyl group and a phenyl ring. Similar compounds include phenylphosphonic acid , phenylphosphinic acid , and 3-hydroxypropanoic acid (lactic acid) .
Propriétés
Formule moléculaire |
C10H12O5S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
2-hydroxy-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
Clé InChI |
OJTNXKWMRDZYRO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


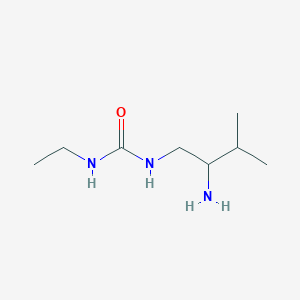
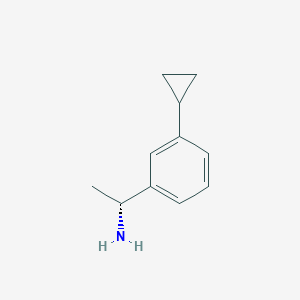
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)

![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
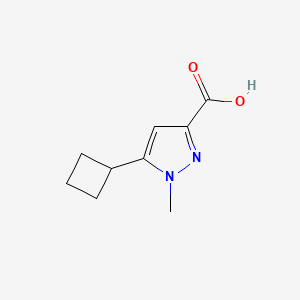
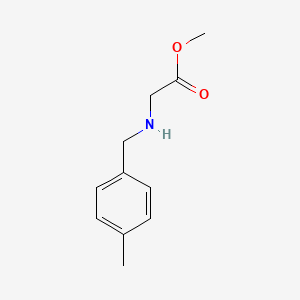

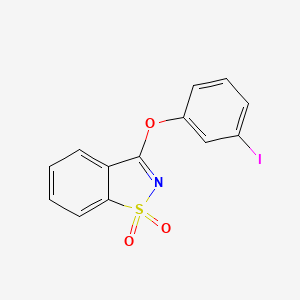
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
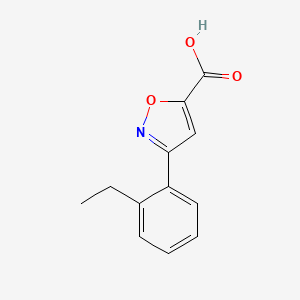
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)

